2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12F2N. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, making it a fluorinated aromatic amine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of pharmaceuticals targeting neurological disorders.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-3-methylphenyl)ethan-1-amine
- 2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual fluorination enhances its stability and binding properties compared to similar compounds with only one fluorine atom .
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9H,5,12H2,1H3 |
InChI Key |
CJMJVQUABQLJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CF)N)F |
Origin of Product |
United States |
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